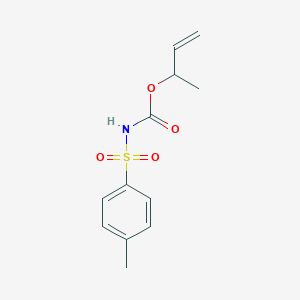![molecular formula C19H40O5 B14355857 3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol CAS No. 93177-59-4](/img/structure/B14355857.png)
3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol is an organic compound with the molecular formula C18H38O5. It is a multi-constituent substance that is often used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol typically involves the reaction of dodecanol with epichlorohydrin, followed by methoxylation and subsequent reaction with glycerol . The reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohols, depending on the specific reaction and conditions used .
Scientific Research Applications
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of certain enzymes and alter membrane fluidity, which can affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: These compounds are similar in structure and are used in similar applications, particularly in organic synthesis.
1,3-Dioxolanes: Another class of compounds with similar chemical properties and applications.
(2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol: This compound is used as a reference standard in pharmaceutical testing and has similar chemical reactivity.
Uniqueness
What sets 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol apart is its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring amphiphilic molecules .
Properties
CAS No. |
93177-59-4 |
|---|---|
Molecular Formula |
C19H40O5 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-(1-dodecoxy-3-methoxypropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-23-17-19(16-22-2)24-15-18(21)14-20/h18-21H,3-17H2,1-2H3 |
InChI Key |
XMIRPRQAMNUBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)


![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)








![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
